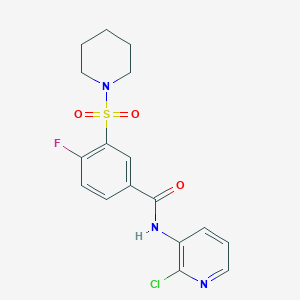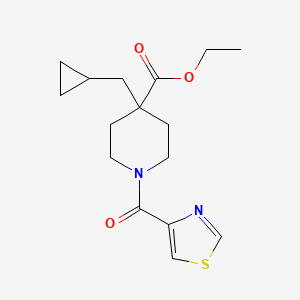![molecular formula C12H12N6O6 B5124489 5,5'-[1,2-ethanediylbis(iminomethylylidene)]di(2,4,6(1H,3H,5H)-pyrimidinetrione)](/img/structure/B5124489.png)
5,5'-[1,2-ethanediylbis(iminomethylylidene)]di(2,4,6(1H,3H,5H)-pyrimidinetrione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5'-[1,2-ethanediylbis(iminomethylylidene)]di(2,4,6(1H,3H,5H)-pyrimidinetrione), commonly known as EDP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. EDP is a symmetrical molecule with two identical pyrimidine rings connected by an ethylene bridge. The compound has been synthesized by several methods, and its mechanism of action and physiological effects have been studied extensively. In
作用機序
The mechanism of action of EDP is not fully understood, but it is believed to involve the inhibition of enzymes that are essential for the growth and proliferation of cancer cells, viruses, and bacteria. EDP has been shown to inhibit the activity of thymidylate synthase, an enzyme that is involved in the synthesis of DNA, and dihydrofolate reductase, an enzyme that is involved in the synthesis of folic acid. By inhibiting these enzymes, EDP can prevent the synthesis of DNA and other essential molecules, leading to the death of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects:
EDP has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and activation of the immune system. EDP has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. EDP has also been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus. In addition, EDP has been shown to activate the immune system by stimulating the production of cytokines and chemokines.
実験室実験の利点と制限
EDP has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. EDP is a stable compound that can be stored for long periods without significant degradation. EDP is also soluble in common organic solvents, making it easy to handle and manipulate in lab experiments. However, EDP has some limitations, including its toxicity and potential side effects. EDP has been shown to have cytotoxic effects on normal cells at high concentrations, and its potential side effects need to be carefully evaluated before its use in clinical settings.
将来の方向性
There are several future directions for the research and development of EDP, including the synthesis of new derivatives with improved properties, the evaluation of its potential applications in drug discovery, and the development of new methods for its synthesis. The synthesis of new derivatives of EDP with improved solubility, stability, and selectivity could lead to the development of new drugs with enhanced efficacy and reduced toxicity. The evaluation of EDP's potential applications in drug discovery could lead to the identification of new targets for the treatment of cancer, viral infections, and bacterial infections. Finally, the development of new methods for the synthesis of EDP could lead to the production of large quantities of the compound at a lower cost, making it more accessible for research and development.
合成法
EDP can be synthesized by several methods, including the reaction of pyrimidine-2,4,6-trione with ethylenediamine in the presence of a catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently cyclized to form EDP. The yield of EDP can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
科学的研究の応用
EDP has been studied extensively for its potential applications in various fields, including material science, catalysis, and medicinal chemistry. In material science, EDP has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. In catalysis, EDP has been used as a ligand for the synthesis of transition metal complexes with potential applications in organic synthesis. In medicinal chemistry, EDP has been studied for its potential anticancer, antiviral, and antibacterial activities.
特性
IUPAC Name |
6-hydroxy-5-[2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]ethyliminomethyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O6/c19-7-5(8(20)16-11(23)15-7)3-13-1-2-14-4-6-9(21)17-12(24)18-10(6)22/h3-4H,1-2H2,(H3,15,16,19,20,23)(H3,17,18,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHCMLCUAFYNPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=CC1=C(NC(=O)NC1=O)O)N=CC2=C(NC(=O)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-5-[2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]ethyliminomethyl]-1H-pyrimidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5124411.png)
![5-[2-(benzyloxy)-5-chlorobenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5124424.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5124429.png)
![5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B5124440.png)
![O,O-diethyl [anilino(phenyl)methyl]phosphonothioate](/img/structure/B5124442.png)
![2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-nitrobenzaldehyde](/img/structure/B5124443.png)

![2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5124456.png)
![5-[6-(cyclohexylamino)-3-pyridazinyl]-2-ethylbenzenesulfonamide](/img/structure/B5124462.png)
![ethyl [5-(3-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5124467.png)
![1,7-dimethyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5124473.png)
![4-[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5124474.png)
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5124479.png)
